molecular formula C9H14ClN3 B15260591 4-(Piperidin-4-YL)pyrimidine hydrochloride

4-(Piperidin-4-YL)pyrimidine hydrochloride

Cat. No.: B15260591
M. Wt: 199.68 g/mol
InChI Key: QQRSCEHCDLGYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-YL)pyrimidine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-YL)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method includes the use of platinum catalysts to achieve high reaction selectivity and minimize impurities . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-(Piperidin-4-YL)pyrimidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-piperidin-4-ylpyrimidine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H

InChI Key

QQRSCEHCDLGYEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=NC=C2.Cl

Origin of Product

United States

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